molecular formula C10H16N2 B12439569 (4-Phenylbutan-2-yl)hydrazine

(4-Phenylbutan-2-yl)hydrazine

Cat. No.: B12439569
M. Wt: 164.25 g/mol
InChI Key: KWOFPMARHNBNHU-UHFFFAOYSA-N
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Description

(4-Phenylbutan-2-yl)hydrazine is an organic compound with the molecular formula C10H16N2 It is a hydrazine derivative, characterized by the presence of a hydrazine group (-NH-NH2) attached to a phenyl-substituted butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenylbutan-2-yl)hydrazine typically involves the reaction of 4-phenylbutan-2-one with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The general reaction scheme is as follows:

4-Phenylbutan-2-one+Hydrazine hydrateThis compound\text{4-Phenylbutan-2-one} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 4-Phenylbutan-2-one+Hydrazine hydrate→this compound

The reaction mixture is heated under reflux for several hours, after which the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Phenylbutan-2-yl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of substituted hydrazines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Azines or other nitrogen-containing compounds.

    Reduction: Amines or other reduced derivatives.

    Substitution: Substituted hydrazines with various functional groups.

Scientific Research Applications

(4-Phenylbutan-2-yl)hydrazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Phenylbutan-2-yl)hydrazine involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with electrophilic centers in biomolecules, leading to the modulation of biological activity. Additionally, the compound can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine: A simpler hydrazine derivative with a phenyl group directly attached to the hydrazine moiety.

    Butylhydrazine: A hydrazine derivative with a butyl chain instead of a phenyl-substituted butane chain.

Uniqueness

(4-Phenylbutan-2-yl)hydrazine is unique due to the presence of both a phenyl group and a butane chain, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

4-phenylbutan-2-ylhydrazine

InChI

InChI=1S/C10H16N2/c1-9(12-11)7-8-10-5-3-2-4-6-10/h2-6,9,12H,7-8,11H2,1H3

InChI Key

KWOFPMARHNBNHU-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NN

Origin of Product

United States

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